REACTION_SMILES
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[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:22][Si:23]([N-:24][Si:25]([CH3:26])([CH3:27])[CH3:28])([CH3:29])[CH3:30].[CH3:31][I:32].[Li+:21].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[NH:13][C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20]>>[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[N:13]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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CC(C)(C)OC(=O)NC(CN=[N+]=[N-])CC1CCCOC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(CN=[N+]=[N-])CC1CCCOC1
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Name
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CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
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Type
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product
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Smiles
|
CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |